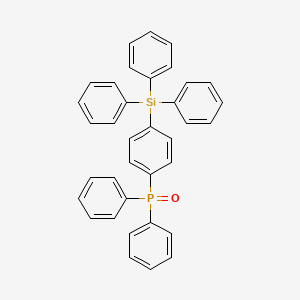
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride, also known as (R)-Desmethylselegiline hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of selegiline, a medication that is used to treat Parkinson's disease. However, (R)-Desmethylselegiline hydrochloride has been found to have unique properties that make it a promising candidate for the treatment of other conditions as well.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2,6-Dichloro-3-fluorobenzaldehyde, Ethylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Wate
Reaction
Step 1: Reduction of 2,6-Dichloro-3-fluorobenzaldehyde with sodium borohydride in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, Step 2: Conversion of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol to (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride through a series of reactions, Step 2.1: Protection of the hydroxyl group with diethyl ether and hydrochloric acid to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl chloride, Step 2.2: Reaction of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl chloride with ethylamine in the presence of sodium hydroxide in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine, Step 2.3: Quaternization of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine with hydrochloric acid in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride
Mechanism Of Action
(R)-Desmethylselegiline hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, (R)-Desmethylselegiline hydrochloride increases the levels of dopamine in the brain, which can improve mood, cognitive function, and other aspects of brain function.
Biochemical And Physiological Effects
(R)-Desmethylselegiline hydrochloride has been found to have a number of biochemical and physiological effects in animal and human studies. These effects include increased dopamine activity in the brain, improved cognitive function, and reduced symptoms of depression and anxiety.
Advantages And Limitations For Lab Experiments
(R)-Desmethylselegiline hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on (R)-Desmethylselegiline hydrochloride. One area of interest is its potential use in the treatment of cognitive impairment and dementia. Research has shown that the compound has neuroprotective effects and may be able to slow the progression of these conditions. Another potential area of research is its use in combination with other medications for the treatment of depression and anxiety. Finally, there is also interest in exploring the use of (R)-Desmethylselegiline hydrochloride in the treatment of other conditions, such as addiction and Parkinson's disease.
Scientific Research Applications
(R)-Desmethylselegiline hydrochloride has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, and cognitive impairment. Research has shown that it has a unique mechanism of action that involves the inhibition of monoamine oxidase B (MAO-B) and the enhancement of dopamine activity in the brain.
properties
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBPWSCZGITLD-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)




methanone hydrochloride](/img/structure/B6591143.png)



![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)
![2,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B6591188.png)


